Structural Topology vs. LH846
CAS 95856-80-7 differs from the well-characterized CK1δ inhibitor LH846 (CAS 639052-78-1) by three critical structural features: (i) replacement of the 5-chloro substituent on the benzothiazole ring with hydrogen, (ii) insertion of a para-phenylene spacer between the benzothiazole C-2 and the acetamide nitrogen, and (iii) extension of the acetyl group to a 2-phenylacetyl moiety. In the CK1δ biochemical assay using recombinant human enzyme with the Kinase-Glo® luminescent method, LH846 achieves IC₅₀ = 290 nM for CK1δ, with selectivity windows of 4.5-fold over CK1ε (IC₅₀ = 1.3 μM) and 8.6-fold over CK1α (IC₅₀ = 2.5 μM), and no inhibition of CK2 [1]. The target compound CAS 95856-80-7 has not been profiled in this same assay; however, SAR analysis from the CK1 inhibitor series demonstrates that removal of the halogen at the 5-position and alteration of the linker connectivity produce significant shifts in inhibitory potency [2].
| Evidence Dimension | CK1δ inhibitory potency (IC₅₀) and structural topology |
|---|---|
| Target Compound Data | CAS 95856-80-7: 6-methylbenzothiazole with para-phenylene bridge to 2-phenylacetamide; no CK1δ IC₅₀ data available |
| Comparator Or Baseline | LH846 (CAS 639052-78-1): 5-chloro-6-methylbenzothiazole directly linked to 2-phenylacetamide; CK1δ IC₅₀ = 290 nM |
| Quantified Difference | Structural: presence of 5-Cl vs. H; para-phenylene spacer vs. direct N-linkage; phenylacetyl vs. acetyl. Potency differential unquantified for target compound but established as significant within the chemotype class. |
| Conditions | Recombinant human CK1δ, Kinase-Glo® luminescent assay (for LH846 data) |
Why This Matters
Researchers targeting CK1δ-dependent pathways (circadian rhythm, neurodegeneration, TDP-43 proteinopathies) must recognize that CAS 95856-80-7 is a structurally distinct scaffold variant, not a direct substitute for LH846; procurement decisions for kinase inhibitor screening should be driven by the specific topological requirements of the target binding pocket.
- [1] LH 846 – Biochemicals CAT N°: 17686. Bertin Bioreagent. Selectively inhibits CK1δ (IC₅₀ = 290 nM). Available at: https://www.bertin-bioreagent.com (accessed 2026-05-06). View Source
- [2] Salado, I. G.; et al. J. Med. Chem. 2014, 57 (6), 2755–2772. Table 1: N-(Benzothiazolyl)-2-phenylacetamides 1–7 potency against CK1δ; structure-dependent IC₅₀ range from 23 nM to >10 μM. View Source
